molecular formula C14H16FN3O2 B11843116 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid

Cat. No.: B11843116
M. Wt: 277.29 g/mol
InChI Key: FNCTZWAEEZKXKF-UHFFFAOYSA-N
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Description

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid is a complex organic compound that features a unique structure combining a fluoroimidazo[1,2-a]pyridine moiety with a piperidine carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-yield reactions and efficient purification methods to ensure the compound’s purity and quality. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid is unique due to its combination of a fluoroimidazo[1,2-a]pyridine moiety with a piperidine carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H16FN3O2/c15-11-3-4-13-16-12(9-18(13)7-11)8-17-5-1-2-10(6-17)14(19)20/h3-4,7,9-10H,1-2,5-6,8H2,(H,19,20)

InChI Key

FNCTZWAEEZKXKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN3C=C(C=CC3=N2)F)C(=O)O

Origin of Product

United States

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